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Abstract

Fominoben is a centrally acting antitussive agent belonging to the benzanilide class of
compounds. First introduced in the 1970s, it has demonstrated a unique pharmacological
profile, including anxiolytic-like and anticonvulsant properties, in addition to its primary
respiratory stimulant and cough-suppressant effects. This technical guide provides an in-depth
overview of the historical development, discovery, and pharmacological characterization of
Fominoben. It includes a summary of key quantitative data, detailed experimental protocols for
pivotal studies, and visualizations of its proposed signaling pathway and experimental
workflows.

Historical Development and Discovery

Fominoben, marketed under the trade name Noleptan among others, was first introduced in
Germany in 1973, followed by its introduction in Italy in 1979 and Japan in 1983.[1] The initial
synthesis and development of Fominoben are attributed to the work of researchers at Dr. A.
Wander A.-G., a Swiss pharmaceutical company. The foundational synthesis is believed to be
detailed in German patent DE1920173A1, filed in 1969.

Timeline of Introduction

e 1973: Introduced in Germany.[1]
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e 1979: Introduced in Italy.[1]
e 1983: Introduced in Japan.[1]

Physicochemical Properties

Fominoben is chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-
oxoethyl)amino]methyl]phenyl]lbenzamide.[1][2]

Property Value Reference
Chemical Formula C21H24CIN3Os3 [1]
Molar Mass 401.89 g/mol [1]
CAS Number 18053-31-1 [1]

N-[3-chloro-2-[[methyl-(2-

morpholin-4-yl-2-
IUPAC Name ) [1]
oxoethyl)amino]methyl]phenyl]

benzamide
Appearance Crystalline solid
Melting Point 127-128 °C

Soluble in ethanol, methanol,
Solubility and chloroform; sparingly

soluble in water.

Mechanism of Action

Fominoben's primary mechanism of action is believed to be its activity as an agonist at the
benzodiazepine binding site of the GABA-A receptor.[1][3] This interaction enhances the effect
of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion
influx and neuronal hyperpolarization, which results in central nervous system depression. This
GABAergic activity likely underlies its antitussive, anxiolytic, and anticonvulsant effects.[3][4]

Additionally, Fominoben has been reported to possess respiratory stimulant properties,
although the precise mechanism for this effect is less well-defined.[1] It is hypothesized that

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://en.wikipedia.org/wiki/Fominoben
https://en.wikipedia.org/wiki/Fominoben
https://www.benchchem.com/product/b1673530?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fominoben
https://pubchem.ncbi.nlm.nih.gov/compound/Fominoben
https://en.wikipedia.org/wiki/Fominoben
https://en.wikipedia.org/wiki/Fominoben
https://en.wikipedia.org/wiki/Fominoben
https://en.wikipedia.org/wiki/Fominoben
https://www.benchchem.com/product/b1673530?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fominoben
https://pubmed.ncbi.nlm.nih.gov/6087374/
https://pubmed.ncbi.nlm.nih.gov/6087374/
https://pubmed.ncbi.nlm.nih.gov/6142823/
https://www.benchchem.com/product/b1673530?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fominoben
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fominoben may act on the respiratory centers in the medulla oblongata, potentially through a
mechanism independent of its GABAergic effects.[5]

Proposed Signaling Pathway of Fominoben at the
GABA-A Receptor

Click to download full resolution via product page

Caption: Proposed signaling pathway of Fominoben at the GABA-A receptor.

Pharmacological Profile
Pharmacodynamics

Fominoben exhibits a range of pharmacodynamic effects, primarily related to its interaction
with the central nervous system.

Parameter Value (pM)
ICso (without GABA) 4.05+0.10
ICso (with GABA) 2.2+0.05

Source: Anticonvulsant actions of fominoben:
possible involvement of benzodiazepine

receptors.[3]
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Convulsant Fominoben Dose (mg/kg) Protection from Seizures
Pentylenetetrazol (50 mg/kg) 50 Complete

Pentylenetetrazol (50 mg/kg) 100 Complete

Pentylenetetrazol (75 mg/kg) 50 Increased seizure latency
Pentylenetetrazol (75 mg/kg) 100 Increased seizure latency
3-Mercaptopropionic acid 50 Less pronounced effect
3-Mercaptopropionic acid 100 Less pronounced effect

Source: Anticonvulsant actions
of fominoben: possible
involvement of benzodiazepine

receptors.[3]

Pharmacokinetics

Detailed human pharmacokinetic data for Fominoben is limited in the publicly available
literature.

Clinical Efficacy

A double-blind study compared the effects of Fominoben and dextromethorphan on hypoxia in
patients with chronic obstructive lung disease (COLD).[5]
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Fominoben (160 mg, t.i.d. Dextromethorphan (30 mg,

Parameter .

for 2 weeks) t.i.d. for 2 weeks)
Arterial Oz Pressure (PaO2) Significant increase No significant change
Arterial CO2z Pressure (PaCOz2)  Significant decrease No significant change
pH Significant increase Significant increase
Alveolar-arterial O2 difference ) )

No improvement No improvement

(A-aDO2)

Source: Effects of the
antitussive fominoben (PB89)
on hypoxia in chronic
obstructive lung disease:
comparison with
dextromethorphan using a
double-blind method.[5]

Experimental Protocols
Benzodiazepine Receptor Binding Assay

Obijective: To determine the affinity of Fominoben for the benzodiazepine binding site on the
GABA-A receptor.

Methodology:

 Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A
receptors.

o Radioligand: 3H-flunitrazepam is used as the radioligand to label the benzodiazepine binding
sites.

¢ Incubation: A constant concentration of 3H-flunitrazepam and prepared membranes are
incubated with increasing concentrations of Fominoben. Parallel incubations are performed
in the presence and absence of GABA to assess allosteric modulation.

» Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
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« Quantification: The amount of bound radioactivity is quantified using liquid scintillation
counting.

o Data Analysis: The concentration of Fominoben that inhibits 50% of the specific binding of
3H-flunitrazepam (ICso) is determined by non-linear regression analysis.

Experimental Workflow for Benzodiazepine Receptor
Binding Assay

Prepare Rat Cortical
Membranes

Incubate Membranes with

3H-flunitrazepam and Fominoben
(+ GABA)

Separate Bound and Free
Radioligand (Filtration/Centrifugation)

Quantify Bound Radioactivity
(Scintillation Counting)

Calculate ICso
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Caption: Experimental workflow for benzodiazepine receptor binding assay.

Assessment of Anticonvulsant Activity

Objective: To evaluate the in vivo anticonvulsant effects of Fominoben.
Methodology (Pentylenetetrazol-induced seizure model):
e Animals: Male Swiss Webster mice are used.

e Drug Administration: Fominoben is administered intraperitoneally (i.p.) at various doses
(e.g., 50 and 100 mg/kg). A control group receives the vehicle.

o Convulsant Induction: After a set pretreatment time (e.g., 30 minutes), a convulsive dose of
pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.

» Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic
jerks, generalized clonic seizures, tonic-clonic seizures) and for mortality over a specified
period (e.g., 30 minutes).

o Data Analysis: The percentage of animals protected from seizures and the latency to the first
seizure are recorded and compared between the Fominoben-treated and control groups.

Experimental Workflow for Anticonvulsant Activity
Assessment
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Group Male Swiss
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Administer Fominoben (i.p.)
or Vehicle (Control)

After 30 min

Induce Seizures with
Pentylenetetrazol (PTZ)

Observe for Seizure Onset,
Severity, and Mortality

Analyze Protection Rate
and Seizure Latency

Click to download full resolution via product page
Caption: Experimental workflow for anticonvulsant activity assessment.

Adverse Effects

Commonly reported adverse effects of Fominoben include appetite suppression, nausea,
vomiting, insomnia, irritability, and hallucinations.[1] Rarer side effects may include
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somnolence, dizziness, dry mouth, blurred vision, and urticaria.[1]

Conclusion

Fominoben is a benzanilide derivative with a multifaceted pharmacological profile, acting as an
antitussive, respiratory stimulant, anxiolytic, and anticonvulsant. Its primary mechanism of
action is attributed to its agonistic activity at the benzodiazepine site of the GABA-A receptor.
While its clinical use has diminished over time, the study of Fominoben provides valuable
insights into the structure-activity relationships of GABAergic modulators and the complex
interplay between different central nervous system functions. Further research could explore
the potential of Fominoben derivatives in developing novel therapeutics with more selective
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fominoben - Wikipedia [en.wikipedia.org]

2. Fominoben | C21H24CIN303 | CID 3407 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Anticonvulsant actions of fominoben: possible involvement of benzodiazepine receptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

o 4. Anxiolytic-like properties of fominoben - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Effects of the antitussive fominoben (PB89) on hypoxia in chronic obstructive lung
disease: comparison with dextromethorphan using a double-blind method - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Fominoben: A Technical Guide to its Historical
Development and Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673530#historical-development-and-discovery-of-
fominoben]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://en.wikipedia.org/wiki/Fominoben
https://www.benchchem.com/product/b1673530?utm_src=pdf-body
https://www.benchchem.com/product/b1673530?utm_src=pdf-body
https://www.benchchem.com/product/b1673530?utm_src=pdf-body
https://www.benchchem.com/product/b1673530?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Fominoben
https://pubchem.ncbi.nlm.nih.gov/compound/Fominoben
https://pubmed.ncbi.nlm.nih.gov/6087374/
https://pubmed.ncbi.nlm.nih.gov/6087374/
https://pubmed.ncbi.nlm.nih.gov/6142823/
https://pubmed.ncbi.nlm.nih.gov/3158563/
https://pubmed.ncbi.nlm.nih.gov/3158563/
https://pubmed.ncbi.nlm.nih.gov/3158563/
https://www.benchchem.com/product/b1673530#historical-development-and-discovery-of-fominoben
https://www.benchchem.com/product/b1673530#historical-development-and-discovery-of-fominoben
https://www.benchchem.com/product/b1673530#historical-development-and-discovery-of-fominoben
https://www.benchchem.com/product/b1673530#historical-development-and-discovery-of-fominoben
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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